BenchChemオンラインストアへようこそ!

N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide

GABA transporter GAT1 inhibitor neuropharmacology

N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide (CAS 898469-90-4) is a synthetic small-molecule benzamide derivative with the molecular formula C18H22N2O and a molecular weight of approximately 282.38 g/mol. The compound features a 4-methylbenzamide core linked via an amide bond to a 2-(dimethylamino)-2-phenylethyl side chain, placing it within a broader class of N-substituted benzamides that have been explored as pharmacological tools targeting GABA transporter 1 (GAT1), sigma receptors, and other CNS-relevant proteins.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
Cat. No. B15112378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)N(C)C
InChIInChI=1S/C18H22N2O/c1-14-9-11-16(12-10-14)18(21)19-13-17(20(2)3)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,19,21)
InChIKeyPGTYURBANDVOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide: Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide (CAS 898469-90-4) is a synthetic small-molecule benzamide derivative with the molecular formula C18H22N2O and a molecular weight of approximately 282.38 g/mol . The compound features a 4-methylbenzamide core linked via an amide bond to a 2-(dimethylamino)-2-phenylethyl side chain, placing it within a broader class of N-substituted benzamides that have been explored as pharmacological tools targeting GABA transporter 1 (GAT1), sigma receptors, and other CNS-relevant proteins [1]. Its calculated physicochemical properties include a logP of approximately 2.23, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 29.54 Ų, indicating favorable membrane permeability characteristics within Lipinski's Rule of Five space . The compound is commercially available from multiple chemical suppliers for research use, though published biological characterization remains limited to a small number of in vitro target-engagement studies.

Why N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide Cannot Be Simply Replaced by Other Benzamide Analogs


Within the N-(dimethylamino-phenylethyl)benzamide chemotype, minor structural modifications produce substantial shifts in target affinity and selectivity profiles that preclude casual interchange. The presence and position of substituents on the benzamide phenyl ring critically modulate GAT1 binding potency—a comparator compound lacking the 4-methyl substitution (the unsubstituted benzamide analog) or bearing alternative substituents at different positions can exhibit Ki values differing by more than 10-fold in the same assay system [1]. Furthermore, altering the linker architecture (e.g., replacing the 2-phenylethyl scaffold with a simpler ethylene linker, as in N-[2-(dimethylamino)ethyl]-4-methylbenzamide) fundamentally changes the pharmacophore geometry and eliminates the aromatic interaction potential provided by the pendant phenyl ring . These structure-activity relationship (SAR) discontinuities mean that even closely related in-class compounds cannot be assumed to recapitulate the specific target-engagement fingerprint of N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide.

Quantitative Differentiation Evidence for N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide vs. Closest Analogs


GAT1 Binding Affinity: 4-Methylbenzamide vs. Higher-Affinity In-Class Analog

In a competitive mass spectrometry-based binding assay using human GAT1 (GABA transporter 1) expressed in HEK293 cells with the GAT1-selective ligand NO71156 as the unlabeled marker, N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide exhibited a binding affinity Ki of 1,100 nM [1]. A closely related in-class comparator compound (CHEMBL3398501 / BDBM50063498), which differs by a substituent modification on the benzamide ring, achieved a Ki of 66 nM in the same assay system [2]. This 16.7-fold difference in affinity demonstrates that the 4-methyl substitution pattern yields moderate but not maximal GAT1 engagement relative to the most potent members of this chemotype series. The mouse GAT1 ortholog data are consistent: Ki = 1,070 nM for the target compound vs. 66 nM for the higher-affinity comparator [1][2].

GABA transporter GAT1 inhibitor neuropharmacology binding affinity

Selectivity Profile: GAT1 Affinity vs. PNMT Inactivity

N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide was tested for inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay and exhibited a Ki of 1,110,000 nM (1.11 mM), indicating essentially no measurable inhibition of this enzyme [1]. When contrasted with its moderate GAT1 binding affinity (Ki ≈ 1,100 nM), this represents a >1,000-fold selectivity window for GAT1 over PNMT. This negative selectivity datum is valuable for experimental design: the compound does not confound PNMT-dependent pathways at concentrations relevant for GAT1 engagement. In comparison, certain other N-phenylethyl benzamide derivatives have been reported to retain measurable PNMT activity, making this selectivity profile a differentiating feature for studies where PNMT-mediated off-target effects must be excluded [2].

target selectivity PNMT phenylethanolamine N-methyltransferase off-target screening

Functional GAT1 Inhibition: Mouse Transporter Uptake Assay Potency

In a functional [³H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide inhibited transporter activity with an IC50 of 3,390 nM [1]. This functional potency is approximately 3.2-fold weaker than its binding Ki (1,070 nM) in the same species ortholog, a discrepancy consistent with the competitive nature of the binding assay vs. the functional uptake format. For comparative context, the high-affinity analog CHEMBL3398501 (binding Ki = 66 nM) would be expected to show correspondingly greater functional potency, and benchmark GAT1 inhibitors such as tiagabine exhibit IC50 values in the sub-100 nM range in analogous assays [2]. The functional IC50 positions the compound as a low-to-moderate potency GAT1 inhibitor suitable for experiments where partial transporter blockade is desired rather than complete inhibition.

GABA uptake inhibition functional assay mouse GAT1 IC50

Physicochemical Differentiation: Lipophilicity and Permeability Profile vs. Positional Isomers

The calculated partition coefficient (logP) of N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide is 2.23 with zero hydrogen bond donors and a topological polar surface area (TPSA) of 29.54 Ų . This profile sits within the favorable range for passive blood-brain barrier penetration (CNS MPO desirability: TPSA < 60–70 Ų, logP 1–3). A positional isomer—N-{2-[4-(dimethylamino)phenyl]ethyl}-4-methylbenzamide—in which the dimethylamino group is relocated from the α-carbon of the ethyl linker to the para position of the phenyl ring, has the identical molecular formula (C18H22N2O) and molecular weight (282.38 g/mol) but a different spatial arrangement of the basic amine pharmacophore . This isomeric shift is expected to alter both the pKa of the basic nitrogen center and the overall molecular shape, potentially affecting target recognition at GAT1 and other binding sites. For procurement decisions, these two isomers are not interchangeable despite sharing the same CAS-level molecular formula.

logP permeability physicochemical properties positional isomer CNS drug-likeness

hERG Channel Liability: Preliminary Cardiac Safety Differentiation

N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide has been evaluated for inhibition of the hERG potassium channel (Kv11.1) expressed in HEK293 cells using whole-cell patch clamp electrophysiology at a test concentration of 1,000 nM . While the specific percent inhibition value at this concentration is not publicly reported in the accessible assay summary, the existence of this data point indicates that hERG liability has been assessed. For procurement context, many benzamide-containing compounds in the GAT1/sigma receptor ligand space carry structural features (basic amine, aromatic rings) associated with hERG binding risk, and the availability of preliminary hERG data for this specific compound—even if incomplete—provides a starting point for cardiac safety assessment that may not exist for less-characterized in-class analogs [1]. Researchers requiring definitive hERG IC50 values should commission dedicated concentration-response studies, as the single-point data are insufficient for quantitative risk stratification.

hERG inhibition cardiac safety patch clamp toxicity screening

Optimal Research and Procurement Application Scenarios for N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide


GAT1-Mediated GABA Uptake Studies Requiring Moderate Transporter Inhibition

Based on the functional IC50 of 3,390 nM at mouse GAT1, this compound is best deployed as a moderate-efficacy GAT1 inhibitor in in vitro GABA uptake experiments where partial attenuation of transporter activity is desired rather than complete pharmacological blockade [1]. Its sub-5 μM potency allows for dose-response characterization within standard concentration ranges without the need for sub-nanomolar dilution protocols required for high-affinity GAT1 ligands. Researchers studying the functional consequences of graded GAT1 inhibition on neuronal excitability or synaptic GABA spillover would benefit from this moderate potency window.

Selective Pharmacological Studies Excluding PNMT Pathway Interference

The >1,000-fold selectivity window between GAT1 binding (Ki = 1,100 nM) and PNMT inhibition (Ki = 1,110,000 nM) makes this compound particularly suitable for experiments conducted in systems where catecholamine biosynthesis pathways are concurrently active [1]. For example, in adrenal chromaffin cell preparations, brainstem slice electrophysiology, or ex vivo tissue studies where endogenous PNMT activity could confound interpretation of GABAergic effects, the compound's negligible PNMT activity eliminates a source of off-target pharmacological noise that may be present with less selective benzamide derivatives .

Structure-Activity Relationship (SAR) Studies Exploring Benzamide 4-Position Substituent Effects on GAT1 Affinity

The 16.7-fold affinity gap between N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide (Ki = 1,100 nM) and the highest-affinity in-series analog (Ki = 66 nM) defines a clear SAR trajectory that makes this compound a valuable comparator in systematic benzamide substitution studies [1]. Medicinal chemistry programs optimizing GAT1 inhibitors can use this compound as a reference point for the 4-methyl substitution effect, benchmarking new analogs against its moderate affinity to quantify the impact of alternative substituents at the benzamide 4-position. Its commercial availability facilitates procurement as a consistent reference standard across multiple experimental batches .

Computational Docking and Pharmacophore Model Validation

With a well-defined molecular structure, calculated logP of 2.23, TPSA of 29.54 Ų, and moderate experimental binding affinity, this compound is suitable as a test ligand for validating computational models of GAT1-ligand interactions [1]. Its intermediate affinity (neither too potent nor too weak) provides a discriminating test case for docking scoring functions—models that over-predict or under-predict its binding energy can be readily identified and recalibrated. The compound's structural features (basic dimethylamino center, aromatic rings, amide linker) represent common pharmacophoric elements, making it a broadly useful validation tool beyond GAT1-specific applications .

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.